molecular formula C5H6KNO3S B13505787 Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate

Cat. No.: B13505787
M. Wt: 199.27 g/mol
InChI Key: OQZADDHVKONYOP-UHFFFAOYSA-M
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Description

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is a specialized organic salt of interest in pharmaceutical and synthetic organic chemistry research. This molecule integrates a potassium carboxylate with a 4-oxoazetidin-2-yl (β-lactam) ring system connected via a sulfanylacetate linker. The 4-oxoazetidin (or 2-azetidinone) core is a fundamental structural motif in the family of β-lactam antibiotics . Research into novel azetidinone derivatives is primarily focused on the synthesis of new antibiotic analogues and the exploration of their biological activities . The potassium salt formulation can offer advantages in the compound's solubility in aqueous and polar organic solvents, which is beneficial for various reaction conditions in solution-phase synthesis . Potassium salts are also frequently employed in biochemical applications, such as the precipitation of proteins during the purification of biomolecules like DNA . The presence of the sulfanyl (thioether) linkage provides a potential site for further chemical modification, making this compound a valuable bifunctional synthetic intermediate for researchers constructing more complex molecules, particularly in the development of new pharmacologically active agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate precautions in a laboratory setting. Refer to the safety data sheet for specific hazard and handling information.

Properties

Molecular Formula

C5H6KNO3S

Molecular Weight

199.27 g/mol

IUPAC Name

potassium;2-(4-oxoazetidin-2-yl)sulfanylacetate

InChI

InChI=1S/C5H7NO3S.K/c7-3-1-4(6-3)10-2-5(8)9;/h4H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

OQZADDHVKONYOP-UHFFFAOYSA-M

Canonical SMILES

C1C(NC1=O)SCC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

β-Lactam Ring Construction via Staudinger Reaction

  • The β-lactam ring (azetidin-2-one) is typically synthesized through the Staudinger reaction , a [2+2] cycloaddition between an imine and a ketene. This method is favored due to its versatility and the ability to introduce diverse substituents at the C-4 position of the β-lactam ring.
  • The imine precursors are formed by condensation of appropriate aldehydes with amines, often catalyzed by acid, yielding Schiff bases.
  • The ketene is generated in situ from acid chlorides or other precursors.
  • The β-lactam ring forms by cycloaddition between the imine and ketene, producing the 4-oxoazetidin-2-one structure essential for the compound.

Typical Reaction Conditions and Purification

Step Reagents/Conditions Notes
Imine formation Aldehyde + amine, ethanol, catalytic acid Room temperature, 1–2 hours
Staudinger β-lactam synthesis Imine + ketene (from acid chloride), base Low temperature to moderate (0–25 °C), inert atmosphere
Sulfanylacetate coupling Thiol intermediate + haloacetate, base Polar aprotic solvent (e.g., DMF), room temp
Salt formation Acid + KOH or K2CO3 Aqueous solution, neutralization
Purification Crystallization, column chromatography Solvent systems vary (ethyl acetate, hexane)

Research Discoveries and Optimization

  • Studies have optimized the Staudinger reaction for β-lactams with various substituents to enhance yields and stereoselectivity.
  • Replacement of acetoxy groups in azetidinone derivatives with sulfur-containing nucleophiles has been explored to improve biological activity and stability.
  • Potassium salts of β-lactam derivatives have been shown to have improved solubility and bioavailability, making the potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate a valuable intermediate or pharmaceutical candidate.
  • Analytical methods such as HPLC-MS/MS have been developed for precise quantification and characterization of these β-lactam derivatives at sub-nanomolar levels.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Intermediates Reaction Type Outcome/Product
1. Imine formation Aldehyde + amine Condensation Schiff base (imine)
2. β-Lactam ring synthesis Imine + ketene (from acid chloride) Staudinger cycloaddition 4-oxoazetidin-2-one (β-lactam)
3. Sulfanylacetate linkage β-Lactam thiol + haloacetate Nucleophilic substitution 2-((4-oxoazetidin-2-yl)thio)acetic acid
4. Potassium salt formation Acid + KOH or K2CO3 Neutralization This compound

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituent/R-Group Key Functional Groups
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate Azetidinone (β-lactam) Sulfanyl-acetate (K⁺ salt) 4-oxoazetidine, thioether, carboxylate
Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate Benzoxazole Ethyl ester, sulfanyl-acetate Aromatic heterocycle, thioether, ester
Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate Phenyl Acetamido group, sulfanyl-acetate Aromatic, amide, carboxylate
Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate Pyrimidine Amino, cyano, ethyl ester Nitrogen heterocycle, nitrile

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Stability Notes
This compound ~263 (estimated) High (polar solvents) Sensitive to β-lactam hydrolysis
Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate 247.30 Moderate (organic solvents) Stable under anhydrous conditions
Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate 263.35 High (aqueous) Hygroscopic

Crystallographic Data

  • Magnesium complexes of sulfanyl acetates (e.g., Mg(H₂O)₆₂) exhibit hydrogen-bonded networks and ionic interactions, highlighting the carboxylate group’s role in metal coordination .

Biological Activity

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring structure with a sulfanyl group that may contribute to its biological properties. The compound can be synthesized through various chemical reactions involving thiol and carboxylic acid derivatives.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the thiazolidine-4-one moiety have demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolidine derivativeS. aureus0.25 µg/mL
Azetidine derivativeE. coli0.5 µg/mL

Antitumor Activity

The antitumor potential of this compound has been explored through various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across different lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of a related azetidine compound on several cancer cell lines, revealing IC50 values that indicate significant activity:

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15.1
PC-3 (Prostate)25.9
OVCAR-4 (Ovarian)28.7

These findings suggest that modifications to the azetidine ring can enhance the compound's efficacy against specific cancer types .

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. Similar compounds have been reported to exhibit significant anticonvulsant effects in animal models, indicating potential therapeutic applications for epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the azetidine ring and the introduction of various substituents can significantly affect the compound's potency against microbial and cancerous cells.

Table 3: SAR Insights

ModificationEffect on Activity
Addition of methyl groupIncreased potency against cancer cells
Substitution with halogensEnhanced antimicrobial activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Thiol-ene coupling : Reacting azetidinone derivatives with thioglycolic acid or its potassium salt under mild conditions (e.g., methanol solvent, room temperature) to form the sulfanyl-acetate backbone .
  • Reductive amination : Similar to the preparation of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, hydrazine hydrate can be used to functionalize intermediates in solvent-free or alcohol-based reflux systems .

Q. Key Reaction Parameters :

StepReagents/ConditionsTimeYield Optimization
Intermediate formationHydrazine hydrate, absolute ethanol, reflux4–6 hrsMonitor via TLC (7:3 chloroform:methanol)
Thiol incorporationThioglycolic acid, methanol, room temperature3–4 hrsAdjust stoichiometry (1:1.5–2 molar ratio)

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR and IR Spectroscopy : Confirm the presence of the azetidinone ring (C=O stretch at ~1700–1750 cm⁻¹) and sulfanyl-acetate moiety (S–C bond at ~650–750 cm⁻¹) .
  • Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D structure using programs like SHELXL (for refinement) and SHELXS (for solution). Unit cell parameters (e.g., monoclinic P21/cP2_1/c, a=9.389A˚,β=100.72a = 9.389 \, \text{Å}, \, \beta = 100.72^\circ) are critical for validating molecular geometry .
  • Validation Tools : Use CheckCIF to identify crystallographic discrepancies (e.g., bond angle outliers, ADDSYM alerts) .

Q. How is the purity and stability of this compound assessed during storage?

  • HPLC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., sharp weight loss near 200°C indicates thermal instability).
  • Storage Recommendations : Store in inert atmospheres (-20°C, argon) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, space group assignments) be resolved?

  • Refinement Strategies :
    • Use SHELXL ’s restraints (e.g., DFIX, FLAT) to correct aberrant bond lengths/angles while preserving chemical合理性 .
    • Compare with analogous structures (e.g., ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]sulfanyl}acetate, β=100.72\beta = 100.72^\circ) to validate space group assignments .
  • Data Reconciliation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in stereochemistry .

Q. What methodologies optimize synthetic yield while minimizing byproducts?

  • Catalytic Systems : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification (e.g., ice-water precipitation) .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound thiophiles) to remove excess thiols post-reaction .

Q. How can computational modeling predict the compound’s stability and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on conformational stability of the azetidinone ring .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with cysteine residues) to rationalize observed bioactivity .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against cysteine proteases (e.g., caspase-3) using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to molecular targets (e.g., KdK_d values for sulfhydryl-containing proteins) .
  • Metabolic Profiling : Use liver microsomes to identify phase I/II metabolites (e.g., glucuronidation of the acetate moiety) .

Q. How are supramolecular interactions (e.g., hydrogen bonding, π-stacking) analyzed in crystalline forms?

  • Hirshfeld Surface Analysis : Map close contacts (e.g., S···O, C–H···π) using CrystalExplorer.
  • Packing Diagrams : Visualize layer stacking (e.g., herringbone patterns in P21/cP2_1/c) to explain mechanical properties (e.g., brittleness) .

Q. Table 1. Crystallographic Parameters for Related Sulfanyl-acetate Derivatives

CompoundSpace Groupa(A˚)a \, (\text{Å})β(°)\beta \, (°)V (A˚3\text{Å}^3)Refinement RR-factor
Ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]sulfanyl}acetateP21/cP2_1/c9.389100.721586.30.044
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamideP1P\overline{1}7.54192.15987.20.051

Q. Table 2. Key Spectral Peaks for Functional Groups

GroupIR (cm⁻¹)1H NMR(δ,ppm)^1\text{H NMR} \, (\delta, \, \text{ppm})
Azetidinone C=O1740–1710-
Sulfanyl (S–C)690–7203.40–3.70 (s, 2H, SCH₂)
Acetate (COO⁻K⁺)1580–16204.10–4.30 (q, 2H, OCH₂)

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